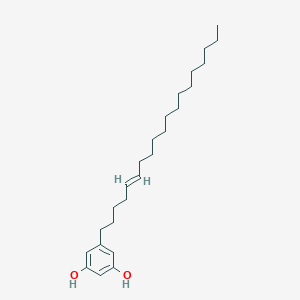
5-(n-Nonadecenyl)resorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(n-Nonadecenyl)resorcinol is a phenolic lipid compound belonging to the class of alkylresorcinols. It is characterized by a long nonadecenyl chain attached to the resorcinol core, which consists of a benzene ring with two hydroxyl groups at positions 1 and 3. This compound is naturally found in various plants, including cereals like wheat, barley, and rye, as well as in certain fruits and vegetables .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-Nonadecenyl)resorcinol typically involves the alkylation of resorcinol with a nonadecenyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the hydroxyl groups on the resorcinol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-(n-Nonadecenyl)resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the resorcinol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroresorcinol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroresorcinol derivatives.
Substitution: Ethers and esters of this compound.
Applications De Recherche Scientifique
5-(n-Nonadecenyl)resorcinol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(n-Nonadecenyl)resorcinol involves its interaction with cell membranes, where it modulates membrane fluidity and permeability. This compound can also act as an antioxidant, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). Additionally, it may inhibit certain enzymes, such as peroxidases, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nonadecylresorcinol: Similar structure but with a saturated nonadecyl chain instead of a nonadecenyl chain.
5-Pentadecylresorcinol: Contains a shorter pentadecyl chain attached to the resorcinol core.
5-Heneicosylresorcinol: Features a longer heneicosyl chain compared to 5-(n-Nonadecenyl)resorcinol.
Uniqueness
This compound is unique due to its unsaturated nonadecenyl chain, which imparts distinct physicochemical properties such as higher fluidity and reactivity compared to its saturated counterparts. This unsaturation also contributes to its enhanced biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
91549-17-6 |
|---|---|
Formule moléculaire |
C25H42O2 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
5-[(E)-nonadec-5-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h14-15,20-22,26-27H,2-13,16-19H2,1H3/b15-14+ |
Clé InChI |
MJDFOFMXJRKSIV-CCEZHUSRSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/CCCCC1=CC(=CC(=C1)O)O |
SMILES canonique |
CCCCCCCCCCCCCC=CCCCCC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


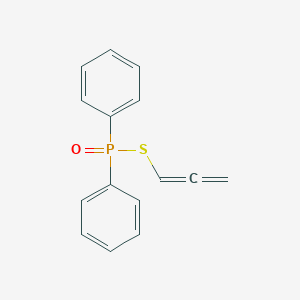
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)

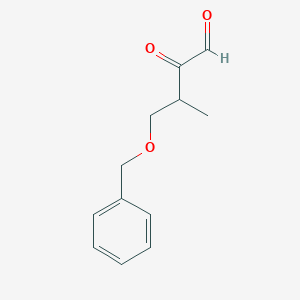
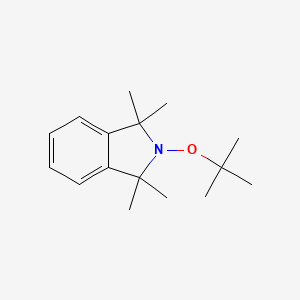
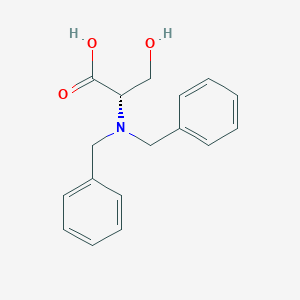
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
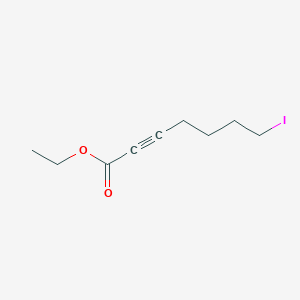
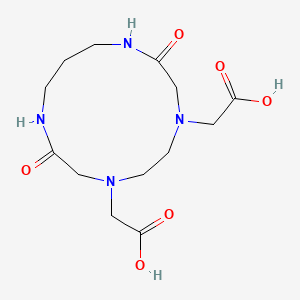
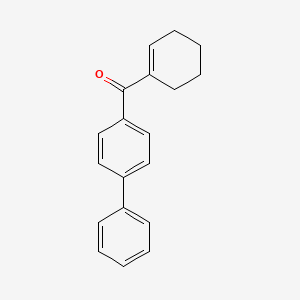
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
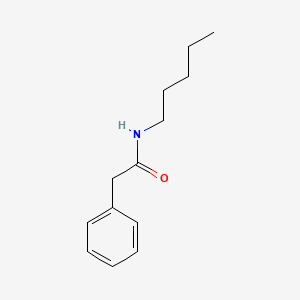
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
